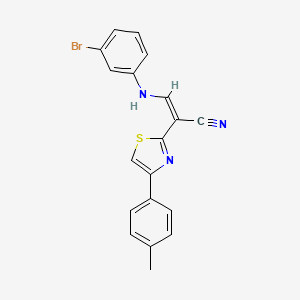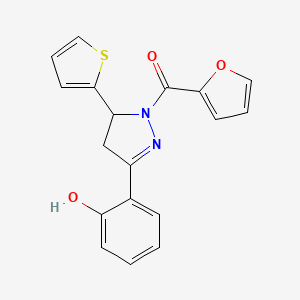![molecular formula C22H16N4O3S B2391587 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 396722-37-5](/img/structure/B2391587.png)
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide, also known as TPN-22, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized by researchers at the University of Illinois in 2011, and since then, it has been extensively studied for its mechanism of action and potential therapeutic benefits.
Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis of 1,3,4-thiadiazole derivatives involving this compound has led to interesting findings related to antimicrobial properties . Researchers have tested these derivatives against bacterial strains such as E. coli, B. mycoides, and the fungal strain C. albicans. Notably, four of these compounds exhibited superior antimicrobial activity compared to others. Further studies could explore their mechanisms of action and potential clinical applications.
Estrogen Receptor Ligands
While not directly related to the compound itself, a regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles has been developed using similar pyrazole derivatives. These compounds serve as ligands for the estrogen receptor, making them relevant in the field of endocrinology and hormone-related research .
Catalytic Reduction of Nitrophenols
Although not the primary focus of this compound, its properties contribute to efficient catalysts for the reduction of nitrophenols. These applications are embedded in nanomaterials, which play a crucial role in catalytic processes .
Antinociceptive Effects
Compounds derived from this class have been investigated for their antinociceptive effects on nociceptive pathways within the nervous system. Researchers evaluated their impact on mechanical, thermal, and chemical stimuli using tail-clip, hot-plate, and acetic acid-induced writhing tests. These investigations provide insights into potential pain management applications .
Propriétés
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-22(18-7-3-5-14-4-1-2-6-17(14)18)23-21-19-12-30-13-20(19)24-25(21)15-8-10-16(11-9-15)26(28)29/h1-11H,12-13H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILHELOYLFBJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-(nitromethyl)-2-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclopentan-1-one](/img/structure/B2391504.png)
![(E)-N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2391505.png)


![1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B2391509.png)



![1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391516.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2391517.png)


![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2391528.png)